molecular formula C25H36N6O8S B10859644 Gepotidacin mesylate CAS No. 1624306-20-2

Gepotidacin mesylate

Cat. No.: B10859644
CAS No.: 1624306-20-2
M. Wt: 580.7 g/mol
InChI Key: MTLHHQWYERWLIX-RGFWRHHQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gepotidacin mesylate involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazaacenaphthylene core, followed by functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial production, the synthesis of this compound is optimized to scale up the process while maintaining efficiency and cost-effectiveness. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Gepotidacin mesylate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the compound.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Gepotidacin mesylate has a wide range of scientific research applications:

Mechanism of Action

Gepotidacin mesylate exerts its effects by inhibiting bacterial DNA replication. It targets two essential topoisomerase enzymes, which are crucial for DNA unwinding and replication. By blocking these enzymes, this compound prevents the bacteria from replicating their DNA, leading to cell death . This dual-target mechanism reduces the likelihood of resistance development, as mutations in both enzymes would be required for the bacteria to survive .

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another antibiotic that targets bacterial DNA replication but through a different mechanism involving DNA gyrase.

    Levofloxacin: Similar to ciprofloxacin, it inhibits DNA gyrase and topoisomerase IV.

    Moxifloxacin: A fluoroquinolone antibiotic that also targets DNA gyrase and topoisomerase IV.

Uniqueness of Gepotidacin Mesylate

This compound is unique due to its novel triazaacenaphthylene structure and its dual inhibition of topoisomerase type II enzymes. Unlike fluoroquinolones, which primarily target DNA gyrase, this compound’s mechanism reduces the likelihood of resistance development and offers a new approach to treating bacterial infections .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

1624306-20-2

Molecular Formula

C25H36N6O8S

Molecular Weight

580.7 g/mol

IUPAC Name

(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione;methanesulfonic acid;dihydrate

InChI

InChI=1S/C24H28N6O3.CH4O3S.2H2O/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18;1-5(2,3)4;;/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2;1H3,(H,2,3,4);2*1H2/t19-;;;/m1.../s1

InChI Key

MTLHHQWYERWLIX-RGFWRHHQSA-N

Isomeric SMILES

CS(=O)(=O)O.C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6.O.O

Canonical SMILES

CS(=O)(=O)O.C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6.O.O

Origin of Product

United States

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